4'-Chloro-2'-fluoro-3-(3-methoxyphenyl)propiophenone

Description

Overview of 4'-Chloro-2'-fluoro-3-(3-methoxyphenyl)propiophenone

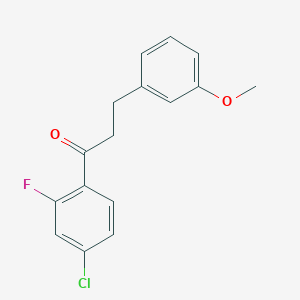

4'-Chloro-2'-fluoro-3-(3-methoxyphenyl)propiophenone is a halogenated aromatic ketone with the molecular formula C₁₆H₁₄ClFO₂ and a molecular weight of 292.73 g/mol . The compound features a propiophenone backbone substituted with:

- A 4'-chloro-2'-fluorophenyl group on the ketone moiety

- A 3-methoxyphenyl group at the β-position of the propanone chain.

The structural arrangement confers unique electronic and steric properties, as evidenced by its SMILES notation :COC1=CC=CC(=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F.

Table 1: Key physicochemical properties

| Property | Value |

|---|---|

| Molecular formula | C₁₆H₁₄ClFO₂ |

| Molecular weight | 292.73 g/mol |

| IUPAC name | 1-(4-chloro-2-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one |

| CAS registry number | 898775-10-5 |

| Structural classification | Halogenated aromatic ketone |

The compound typically exists as a crystalline solid under standard conditions, with solubility profiles favoring polar aprotic solvents.

Historical Context of Propiophenone Derivatives

Propiophenone derivatives emerged as critical intermediates following the development of Friedel-Crafts acylation in 1877. The parent compound, propiophenone (C₆H₅COCH₂CH₃), gained prominence through:

- Industrial synthesis via ketonization of benzoic and propionic acids

- Pharmaceutical applications in producing analgesics like propoxyphene

The introduction of halogen substituents began in the mid-20th century to enhance biological activity and synthetic utility. The specific combination of chloro , fluoro , and methoxy groups in 4'-chloro-2'-fluoro-3-(3-methoxyphenyl)propiophenone represents an optimization of electronic effects for targeted molecular interactions.

Significance in Organic Chemistry

This compound exemplifies three key trends in modern synthetic chemistry:

- Directed electrophilic substitution : Halogen placement controls regioselectivity in subsequent reactions

- Multi-component coupling : Serves as intermediate in telescopic synthesis workflows

- Bioisosteric design : Methoxy group mimics hydroxyl functionality while improving metabolic stability

Its synthetic versatility is demonstrated through:

Nomenclature and Classification Systems

The systematic naming follows IUPAC guidelines for ketones:

Stepwise derivation :

- Identify longest chain containing carbonyl: propan-1-one

- Number substituents for lowest locants:

- 4'-chloro-2'-fluorophenyl (Position 1)

- 3-methoxyphenyl (Position 3)

Table 2: Nomenclature components

| Component | Position | Prefix |

|---|---|---|

| Chlorine atom | 4' | 4'-chloro |

| Fluorine atom | 2' | 2'-fluoro |

| Methoxy group | 3 | 3-(3-methoxyphenyl) |

Alternative classification systems recognize it as:

- ATSDR subclass : Halogenated ketones (HK300 series)

- ChEBI ontology : Propiophenones (CHEBI:425902 derivatives)

The compound's InChIKey (QOILOJNVLFLIML-UHFFFAOYSA-N) uniquely encodes its stereoelectronic features for database interoperability.

Properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO2/c1-20-13-4-2-3-11(9-13)5-8-16(19)14-7-6-12(17)10-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOILOJNVLFLIML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644245 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-10-5 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Route

The most common synthetic approach to 4'-Chloro-2'-fluoro-3-(3-methoxyphenyl)propiophenone is via Friedel-Crafts acylation , which involves the acylation of a substituted acetophenone with an aromatic acyl chloride under Lewis acid catalysis.

-

- 4-chloro-2-fluoroacetophenone

- 3-methoxybenzoyl chloride

Catalyst: Aluminum chloride (AlCl3) or other Lewis acids

-

- Anhydrous environment to prevent hydrolysis of acyl chloride

- Controlled temperature to optimize yield and minimize side reactions

Mechanism:

The Lewis acid activates the acyl chloride, facilitating electrophilic aromatic substitution on the acetophenone ring to form the propiophenone derivative.-

- Recrystallization or chromatographic techniques to achieve high purity

- Removal of catalyst residues and by-products

This method is well-established for synthesizing substituted propiophenones and is scalable for industrial production.

Organolithium and Boronic Acid Intermediate Route

An alternative preparative strategy involves the synthesis of a 4-chloro-2-fluoro-3-substituted phenylboronic acid intermediate , which can be further transformed into the target compound.

-

- Lithiation of 3-chloro-1-fluoro-2-substituted benzene using an alkyl lithium reagent (e.g., n-butyllithium).

- Quenching with an electrophilic boronic acid derivative such as trimethyl borate (B(OMe)3).

- Hydrolysis and acidification to isolate the phenylboronic acid intermediate.

-

- Use of water and water-miscible organic solvents (e.g., acetonitrile) with added salts to improve phase separation and yield.

- Acidification with hydrochloric acid (6 M HCl) to protonate and precipitate the boronic acid.

Yield: Approximately 80% for the boronic acid intermediate, which can be used directly in subsequent coupling reactions without further purification.

This method allows for fewer unit operations and can be integrated into multi-step syntheses involving Suzuki-Miyaura coupling or other cross-coupling reactions to install the 3-(3-methoxyphenyl) moiety.

Comparative Analysis of Synthetic Routes

| Aspect | Friedel-Crafts Acylation | Organolithium/Boronic Acid Intermediate |

|---|---|---|

| Starting Materials | 4-chloro-2-fluoroacetophenone, 3-methoxybenzoyl chloride | 3-chloro-1-fluoro-2-substituted benzene, n-BuLi, B(OMe)3 |

| Catalyst/Reagents | Lewis acid (AlCl3) | Alkyl lithium reagent, boronic acid derivative |

| Reaction Environment | Anhydrous, controlled temperature | Low temperature lithiation, aqueous workup |

| Purification | Recrystallization, chromatography | Phase separation with salts, acidification |

| Yield | Moderate to high (dependent on conditions) | High (~80% for intermediate) |

| Scalability | Industrially feasible with continuous flow reactors | Suitable for multi-step synthesis, less direct |

| Advantages | Direct synthesis of target ketone | Enables modular synthesis via intermediates |

| Limitations | Sensitive to moisture, possible side reactions | Requires handling of pyrophoric reagents |

Research Findings and Notes

The Friedel-Crafts acylation method is widely used due to its straightforward approach and availability of reagents. However, it requires strict anhydrous conditions and careful control of reaction parameters to avoid hydrolysis and polyacylation.

The organolithium/boronic acid route offers a versatile intermediate that can be used in further coupling reactions, potentially allowing for structural diversification. The isolation method involving salt addition to aqueous-organic mixtures improves yield and purity of the boronic acid intermediate.

Industrial production often employs continuous flow reactors to enhance reaction control, safety, and scalability, especially for Friedel-Crafts acylation reactions.

The position of the methoxy group (3-methoxy in this compound) influences the electronic properties and reactivity of the final product, which is critical for its application in pharmaceuticals and agrochemicals.

Summary Table of Preparation Methods

| Step No. | Method Description | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Friedel-Crafts acylation of 4-chloro-2-fluoroacetophenone with 3-methoxybenzoyl chloride | AlCl3 catalyst, anhydrous, controlled temp | Moderate to high yield; requires purification |

| 2 | Lithiation of 3-chloro-1-fluoro-2-substituted benzene with n-BuLi | n-BuLi, B(OMe)3, aqueous acid workup | ~80% yield of boronic acid intermediate |

| 3 | Isolation of boronic acid via salt addition and phase separation | Water, acetonitrile, salt, 6 M HCl | Improved yield and purity |

| 4 | Subsequent coupling or acylation to form target ketone | Suzuki coupling or Friedel-Crafts acylation | Enables modular synthesis |

This detailed analysis of preparation methods for 4'-Chloro-2'-fluoro-3-(3-methoxyphenyl)propiophenone highlights the primary synthetic routes, their conditions, advantages, and limitations. The choice of method depends on the scale, desired purity, and downstream applications, with both Friedel-Crafts acylation and organolithium/boronic acid intermediate routes being viable and complementary strategies.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2’-fluoro-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.

Reduction Reactions: The carbonyl group in the propiophenone moiety can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Substitution Reactions: Products include substituted derivatives where the chloro or fluoro groups are replaced by nucleophiles.

Oxidation Reactions: Products include quinones and other oxidized derivatives.

Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Research indicates that compounds similar to 4'-Chloro-2'-fluoro-3-(3-methoxyphenyl)propiophenone may exhibit various biological activities:

- Anticancer Properties : Studies have shown that certain chalcone derivatives possess cytotoxic effects against cancer cell lines. The presence of halogen and methoxy substituents can enhance interaction with biological targets, making this compound a candidate for further investigation in anticancer drug development .

- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties, which could be explored in the development of new antibiotics.

Applications in Medicinal Chemistry

The unique combination of chlorine, fluorine, and methoxy groups contributes to the compound's distinctive reactivity and biological activity. Key applications include:

- Drug Development : The compound serves as a scaffold for synthesizing new pharmaceuticals targeting various diseases, including cancer and infections.

- Biological Assays : It is utilized in assays to evaluate biological interactions, providing insights into its mechanism of action.

Applications in Materials Science

Beyond medicinal applications, 4'-Chloro-2'-fluoro-3-(3-methoxyphenyl)propiophenone shows promise in materials science:

- Polymer Chemistry : It can be used as a monomer or additive in polymer synthesis, affecting the physical properties of the resulting materials.

- Fluorescent Dyes : The compound's ability to fluoresce under specific conditions allows its use in developing dyes for various applications, including imaging techniques in biological research.

Several studies have highlighted the applications of this compound:

- Anticancer Activity Study : A recent investigation demonstrated that derivatives of 4'-Chloro-2'-fluoro-3-(3-methoxyphenyl)propiophenone exhibited significant cytotoxic effects on breast cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Efficacy Testing : Research evaluating its antimicrobial properties revealed effectiveness against various bacterial strains, supporting its application in developing new antibiotics.

Mechanism of Action

The mechanism of action of 4’-Chloro-2’-fluoro-3-(3-methoxyphenyl)propiophenone involves its interaction with various molecular targets and pathways. The compound’s substituents can influence its reactivity and binding affinity to biological targets. For example, the methoxy group can participate in hydrogen bonding, while the chloro and fluoro groups can affect the compound’s lipophilicity and electronic properties. These interactions can modulate the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Halogen Substitution Patterns

Key Comparison : Swapping chloro and fluoro positions alters steric and electronic effects.

Substituent Position on the Phenyl Ring: Meta vs. Para Methoxy

Key Comparison : Methoxy group placement (meta vs. para) alters electronic distribution.

Functional Group Variation: Methoxy vs. Thiomethyl

Key Comparison : Oxygen-to-sulfur substitution modifies electronic and steric properties.

Impact : The thiomethyl group’s larger atomic radius and lower electronegativity may increase lipophilicity and alter metabolic pathways in biological systems.

Halogen Replacement: Chloro vs. Bromo

Key Comparison : Bromine’s higher atomic weight and polarizability influence physicochemical properties.

Impact : Bromine’s higher molecular weight and van der Waals radius may increase boiling points and density. Brominated analogs are often explored for enhanced bioactivity in medicinal chemistry.

Biological Activity

4'-Chloro-2'-fluoro-3-(3-methoxyphenyl)propiophenone is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4'-Chloro-2'-fluoro-3-(3-methoxyphenyl)propiophenone is C16H15ClF O, featuring a phenyl ring substituted with both chloro and fluoro groups, as well as a methoxy group. This structural configuration is critical for its biological interactions.

Research indicates that compounds similar to 4'-Chloro-2'-fluoro-3-(3-methoxyphenyl)propiophenone may exhibit diverse mechanisms of action:

- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect glycogen phosphorylase activity, which plays a role in glucose metabolism .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against fungal strains like Candida albicans. The compound's structural features may contribute to its ability to disrupt cellular processes in pathogens .

- Cytotoxic Effects : Some studies have indicated that this compound can induce cytotoxicity in cancer cell lines, potentially through apoptosis pathways or by disrupting cellular signaling cascades .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4'-Chloro-2'-fluoro-3-(3-methoxyphenyl)propiophenone:

Study on Antifungal Activity

In a study assessing the antifungal properties of derivatives related to 4'-Chloro-2'-fluoro-3-(3-methoxyphenyl)propiophenone, the compound exhibited significant inhibition against Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 7.8 μg/mL, demonstrating its potential as an antifungal agent. The study also highlighted the compound's ability to inhibit virulence factors such as adherence and germ tube formation in C. albicans, suggesting a dual mechanism of action involving both growth inhibition and virulence suppression .

Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that treatment with 4'-Chloro-2'-fluoro-3-(3-methoxyphenyl)propiophenone led to a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study utilized assays such as flow cytometry and caspase activation assays to confirm these findings, indicating that the compound could be a candidate for further development in cancer therapeutics .

Q & A

Q. What analytical methods resolve spectral overlaps in complex mixtures containing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.